Ethyl 2-carbamothioyl-2-methylacetate

Vue d'ensemble

Description

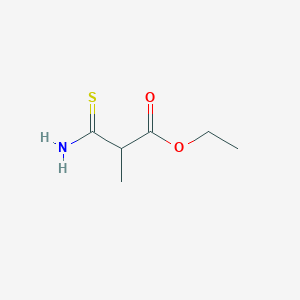

Ethyl 2-carbamothioyl-2-methylacetate, also known by its IUPAC name ethyl 3-amino-2-methyl-3-thioxopropanoate, is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol . This compound is characterized by the presence of a carbamothioyl group attached to a methylacetate backbone, making it a valuable intermediate in organic synthesis and various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-carbamothioyl-2-methylacetate typically involves the reaction of ethyl acetoacetate with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-carbamothioyl-2-methylacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or carbamothioyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Chemical Synthesis Applications

Ethyl 2-carbamothioyl-2-methylacetate serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, making it a versatile reagent.

Synthesis of Thioesters

One of the primary applications of this compound is in the synthesis of thioesters. Thioesters are important in biochemical processes and can be derived from carboxylic acids and thiols. This compound can undergo nucleophilic acyl substitution reactions, facilitating the formation of thioester bonds, which are crucial for enzyme catalysis and metabolic pathways.

Peptide Synthesis

The compound can also be utilized in peptide synthesis. By acting as a building block, it can contribute to the formation of peptide bonds through coupling reactions with amino acids or other peptide fragments. This application is significant in the development of pharmaceuticals and biologically active peptides.

Medicinal Chemistry Applications

In medicinal chemistry, this compound has shown potential as a precursor for developing therapeutic agents.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to its structure have led to compounds that demonstrate activity against various bacterial strains, making it a candidate for antibiotic development.

Anticancer Properties

Some studies have explored the anticancer potential of compounds derived from this compound. These derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Tables

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of synthesized derivatives from this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.

Case Study: Anticancer Research

Another case study focused on evaluating the anticancer effects of derivatives synthesized from this compound on human cancer cell lines. The findings revealed that certain derivatives effectively reduced cell viability and induced apoptosis, highlighting their therapeutic potential in cancer treatment.

Mécanisme D'action

The mechanism of action of ethyl 2-carbamothioyl-2-methylacetate involves its interaction with specific molecular targets and pathways. The carbamothioyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also undergo metabolic transformations to produce active metabolites that exert biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-carbamoyl-2-methylacetate

- Ethyl 2-thiocarbamoyl-2-methylacetate

- Methyl 2-carbamothioyl-2-methylacetate

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both carbamothioyl and ester groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Activité Biologique

Ethyl 2-carbamothioyl-2-methylacetate, also known as ethyl 3-amino-2-methyl-3-thioxopropanoate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₆H₁₁NO₂S

- Molecular Weight : 161.22 g/mol

- IUPAC Name : Ethyl 3-amino-2-methyl-3-thioxopropanoate

Synthesis Methods

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with thiourea under acidic conditions. The following conditions are often employed:

- Solvent : Ethanol

- Catalyst : Hydrochloric acid

- Reaction Type : Cyclization following the formation of an intermediate

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

| Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways.

Case Study Example :

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values reported at approximately 25 µM after 48 hours of exposure. The compound was observed to activate caspase pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Covalent Bond Formation : The carbamothioyl group may form covalent bonds with nucleophilic sites on enzymes or receptors.

- Metabolic Transformations : The compound can undergo metabolic transformations to produce active metabolites that exert biological effects.

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-carbamoyl-2-methylacetate | Contains a carbamoyl group | Moderate antibacterial activity |

| Ethyl 2-thiocarbamoyl-2-methylacetate | Similar structure with thiocarbamoyl | Limited data available |

| Mthis compound | Methyl instead of ethyl | Potentially lower activity |

Propriétés

IUPAC Name |

ethyl 3-amino-2-methyl-3-sulfanylidenepropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-3-9-6(8)4(2)5(7)10/h4H,3H2,1-2H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQDXOUJTRKJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.